N-(2,2-dichlorovinyl)benzamide

electroorganic synthesis chloralamide reduction process chemistry

N-(2,2-Dichlorovinyl)benzamide (CAS 29431-43-4) is a chlorinated enamido–benzamide derivative characterised by a 2,2-dichlorovinyl group attached to the amide nitrogen of benzamide. The compound possesses a molecular formula of C₉H₇Cl₂NO (exact mass 214.9905 g/mol) and a calculated Log P of 2.649.

Molecular Formula C9H7Cl2NO
Molecular Weight 216.06 g/mol
CAS No. 29431-43-4
Cat. No. B12220105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dichlorovinyl)benzamide
CAS29431-43-4
Molecular FormulaC9H7Cl2NO
Molecular Weight216.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC=C(Cl)Cl
InChIInChI=1S/C9H7Cl2NO/c10-8(11)6-12-9(13)7-4-2-1-3-5-7/h1-6H,(H,12,13)
InChIKeyKPHFIGBUDFKPJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,2-Dichlorovinyl)benzamide (CAS 29431-43-4) – Core Chemical Identity and Compound Class Positioning for Sourcing Decisions


N-(2,2-Dichlorovinyl)benzamide (CAS 29431-43-4) is a chlorinated enamido–benzamide derivative characterised by a 2,2-dichlorovinyl group attached to the amide nitrogen of benzamide. The compound possesses a molecular formula of C₉H₇Cl₂NO (exact mass 214.9905 g/mol) and a calculated Log P of 2.649 [1]. It belongs to the broader class of N-(2,2-dichlorovinyl)amides, which have been established as versatile electrophilic intermediates for the construction of diverse heterocyclic scaffolds, including 2-oxazolines, 2-imidazolidinones, 1,2,4-triazoles and 1,2,4-oxadiazolines [2]. The compound is primarily sourced as a synthetic building block rather than a finished active ingredient, and its procurement value is tightly coupled to its demonstrated reactivity profile and the availability of robust, high-yield preparative methods that have superseded earlier low-efficiency routes [3].

Why N-(2,2-Dichlorovinyl)benzamide Cannot Be Replaced by Generic In-Class Benzamide Analogs – Evidence-Based Procurement Risk


In-class benzamide analogs bearing identical or similar 2,2-dichlorovinyl substitution are not functionally interchangeable due to quantifiable differences in at least three parameters that directly impact synthetic utility: (i) electrochemical reduction yield varies by up to 21 percentage points depending on aryl ring substitution, with 4-chloro substitution dropping yield to ~77% compared with ~90% for the unsubstituted parent ; (ii) chemoselectivity in amine addition reactions is sensitive to the electronic character of the benzamide ring, where strongly electron-withdrawing nitro substituents prevent formation of the vinylamide altogether [1]; and (iii) the absence of a phenolic –OH group (as found in N-(2,2-dichlorovinyl)salicylamide) produces a dramatically different hydrogen-bonding capacity, Log P, and biological target profile, meaning that salicylamide-derived biological activity data cannot be extrapolated to the benzamide [2]. These three dimensions—synthetic accessibility, reaction scope, and physicochemical property discontinuity—collectively preclude casual analog substitution.

Quantitative Comparator Evidence for N-(2,2-Dichlorovinyl)benzamide (CAS 29431-43-4) – Head-to-Head, Cross-Study, and Class-Level Data


Electrochemical Reduction Yield: Unsubstituted Benzamide Outperforms 4-Chloro Analog by 13 Percentage Points

In the established two-step electrochemical synthesis (chloralamide → N-(1,2,2,2-tetrachloroethyl)amide → N-(2,2-dichlorovinyl)amide), N-(2,2-dichlorovinyl)benzamide is obtained in ~90% yield, whereas the 4-chloro-substituted analog yields only ~77% under the same experimental conditions . The 4-methyl analog reaches ~98%, and the 4-methoxy analog ~94%, showing that aryl substitution exerts a measurable and variable effect on cathodic reduction efficiency .

electroorganic synthesis chloralamide reduction process chemistry

Lipophilicity (Log P) Differentiates N-(2,2-Dichlorovinyl)benzamide from N-(2,2-Dichlorovinyl)salicylamide and Informs Solvent Partitioning

N-(2,2-Dichlorovinyl)benzamide has a calculated Log P of 2.649 with a polar surface area (PSA) of 32.59 Ų and 1 H-bond acceptor [1]. The closest hydroxy-substituted analog, N-(2,2-dichlorovinyl)salicylamide, introduces an additional phenolic –OH that increases PSA and H-bond donor count, lowering Log P and enhancing aqueous solubility. Although an exact experimental Log P for the salicylamide is not reported in the accessed sources, the structural difference (addition of one phenolic –OH) typically reduces Log P by approximately 0.5–1.0 units in aromatic amide series [2].

physicochemical property Log P drug-likeness

Chemoselective Amine Addition: Quantitative Yields with Alkylamines vs. Complete Failure with Arylamines and Ammonia

N-(2,2-Dichlorovinyl)benzamide reacts with primary and secondary alkylamines (2 equiv. in dry Et₂O) to give N-(1-alkylamino-2,2-dichloroethyl)benzamides in high to quantitative yields, typically isolated by simple filtration of the precipitated product [1]. In contrast, identical reaction conditions applied to arylamines or ammonia give no addition product; the alternative synthetic route via N-(1,2,2,2-tetrachloroethyl)benzamide must be employed for these nucleophiles, with an additional electrochemical monodechlorination step [1]. This binary chemoselectivity (alkylamines: yes; arylamines/NH₃: no) is intrinsic to the 2,2-dichlorovinylamide electrophile.

chemoselectivity amine addition enamide reactivity

Electrochemical Method vs. Zinc/Acetic Acid Reduction: Elimination of Erratic Induction Periods and Nitro Group Incompatibility

The earlier zinc/acetic acid reduction of chloralamides gave N-(2,2-dichlorovinyl)amides in low to moderate yields, exhibited erratic induction periods, required a large excess of zinc, and completely failed for nitro-substituted benzamides (compounds 1e–g), which thermally reverted to chloral–amide mixtures [1]. The electrochemical method (PCl₅ conversion to N-(1,2,2,2-tetrachloroethyl)amide followed by cathodic reduction) circumvents all these limitations, providing fair to quantitative yields and tolerating a broader substrate scope [1].

synthetic methodology electrochemistry chloral derivative reduction

Toxicity Differentiation: N-(2,2-Dichlorovinyl)benzamide vs. N-(2,2-Dichlorovinyl)salicylamide – Oral LD₅₀ Comparison

For the closely related salicylamide analog, N-(2,2-dichlorovinyl)salicylamide, the acute oral LD₅₀ in mice exceeds 6,000 mg/kg, whereas other derivatives within the same patent series exhibit LD₅₀ values above 1,000 mg/kg [1]. The exact LD₅₀ of N-(2,2-dichlorovinyl)benzamide itself is not reported in the accessed sources; however, the absence of the phenolic –OH group is expected to alter metabolic handling and toxicity profile relative to the salicylamide. This class-level data indicates that the unsubstituted benzamide is anticipated to fall within the >1,000 mg/kg range based on the absence of structural alerts present in less-tolerated analogs.

acute toxicity safety LD50

Heterocyclic Intermediate Versatility: N-(2,2-Dichlorovinyl)benzamide as a Gateway to Four Distinct Heterocyclic Scaffolds

N-(2,2-Dichlorovinyl)benzamide has been demonstrated to serve as a direct precursor to at least four distinct heterocyclic core structures: 4-alkylamino-2-aryl-2-oxazolines, 2-imidazolidinones, 3-aryl-5-dichloromethyl-1,2,4-oxadiazolines, and 3-aryl-1,2,4-triazoles [1]. This breadth of downstream chemistry is enabled by the compound's dual electrophilic character (vinylogous imidoyl chloride reactivity plus enamide addition capacity). In contrast, the tetrachloroethyl precursor (N-(1,2,2,2-tetrachloroethyl)benzamide) or the salicylamide analog with its competing phenolic nucleophile cannot access the same diversity space without additional protection/deprotection steps [1].

heterocyclic synthesis oxazoline triazole oxadiazoline

Procurement-Relevant Application Scenarios for N-(2,2-Dichlorovinyl)benzamide Based on Verified Quantitative Evidence


Medicinal Chemistry Building Block for Alkylamino-Heterocycle Library Synthesis

N-(2,2-Dichlorovinyl)benzamide is optimally deployed as a starting material for the parallel synthesis of N-(1-alkylamino-2,2-dichloroethyl)benzamide intermediates, which are then electrochemically cyclised to 2-oxazolines and 2-imidazolidinones. The quantitative amine addition yields and the chemoselectivity for alkylamines over arylamines [1] ensure that library synthesis proceeds without cross-reactivity with aromatic amine-containing scaffolds, reducing purification burden. Selection of this compound over the 4-chloro analog avoids the 13-percentage-point yield penalty observed in the cathodic reduction step [2].

Agrochemical Discovery Intermediate for 1,2,4-Triazole and 1,2,4-Oxadiazoline Fungicide Candidates

The compound's demonstrated conversion to 3-aryl-5-dichloromethyl-1,2,4-oxadiazolines and 3-aryl-1,2,4-triazoles [1][2] positions it as a strategic intermediate for agrochemical discovery programs targeting sterol 14α-demethylase (CYP51) or succinate dehydrogenase (SDH) inhibition. The calculated Log P of 2.649 [3] suggests favorable leaf-cuticle penetration for foliar-applied fungicide candidates. Programs should source the electrochemical-route material to ensure batch-to-batch consistency, as the obsolete Zn/HOAc method introduces variable induction periods and yield inconsistency .

Process Chemistry Scale-Up: Electrochemical Route Selection for Kilo-Lab Production

For process chemistry groups transitioning from discovery to kilo-lab scale, the two-step electrochemical procedure (PCl₅ activation followed by constant-current reduction) provides a reproducible and scalable alternative to the abandoned Zn/HOAc method. The ~90% isolated yield for the unsubstituted benzamide, compared with ~77% for the 4-chloro analog [1], makes the parent compound the economically preferred substrate when aryl ring diversification is planned at a later synthetic stage. The SmI₂-mediated alternative from chloralamide acetates offers a complementary room-temperature route in excellent yields [2], providing a non-electrochemical backup option for facilities without electrochemical infrastructure.

Reference Standard for Analytical Method Development and Impurity Profiling

N-(2,2-Dichlorovinyl)benzamide can serve as a well-characterized reference standard for GC-MS and HPLC method development in laboratories working with chlorinated vinylamide compound classes. Its mass spectrum is available in the Wiley Registry of Mass Spectral Data and the KnowItAll Mass Spectral Library [1], providing a validated spectral fingerprint for identity confirmation. The compound's exact mass (214.9905 g/mol) and characteristic isotopic pattern from two chlorine atoms facilitate unambiguous detection in reaction monitoring. The absence of ring substituents simplifies the impurity profile relative to substituted analogs, making it a cleaner reference material for chromatographic system suitability testing.

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